1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-
Overview
Description
1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound with the molecular formula C15H30O3. It is a derivative of decanol, where the hydroxyl group is protected by a tetrahydropyranyl group. This compound is often used in organic synthesis as a protecting group for alcohols, allowing for selective reactions to occur without interference from the hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- can be synthesized through the reaction of 1-decanol with dihydropyran in the presence of an acid catalyst. The reaction typically proceeds as follows:
Reactants: 1-decanol and dihydropyran
Catalyst: Acid catalyst such as p-toluenesulfonic acid
Solvent: Anhydrous conditions are preferred
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: In an industrial setting, the production of 1-decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Hydrolysis: The tetrahydropyranyl group can be removed under acidic conditions to regenerate the free alcohol.
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid in water)
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Substitution: Nucleophiles such as halides or amines
Major Products Formed:
Hydrolysis: 1-decanol
Oxidation: Decanal or decanoic acid
Substitution: Various substituted decanol derivatives
Scientific Research Applications
1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- is utilized in several scientific research applications:
Organic Synthesis: Used as a protecting group for alcohols to facilitate selective reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Biological Studies: Used in the synthesis of bioactive compounds for biological research.
Mechanism of Action
The mechanism of action of 1-decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- primarily involves its role as a protecting group. The tetrahydropyranyl group stabilizes the hydroxyl group, preventing it from participating in unwanted reactions. This allows for selective functionalization of other parts of the molecule. The protecting group can be removed under acidic conditions, regenerating the free alcohol.
Comparison with Similar Compounds
1-Decanol: The parent compound without the protecting group.
1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-: A shorter chain analogue with similar protecting group properties.
1-Dodecanol, 12-[(tetrahydro-2H-pyran-2-yl)oxy]-: A longer chain analogue with similar protecting group properties.
Uniqueness: 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its specific chain length and the presence of the tetrahydropyranyl protecting group. This combination allows for selective reactions and applications in various fields, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
10-(oxan-2-yloxy)decan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c16-12-8-5-3-1-2-4-6-9-13-17-15-11-7-10-14-18-15/h15-16H,1-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOXHEVKDJNMSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339821 | |
Record name | 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43047-93-4 | |
Record name | 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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